(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c16-15(17)4-6-19(7-5-15)14(20)11-1-2-13(18-9-11)21-12-3-8-22-10-12/h1-2,9,12H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKDAZXXZOODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Step 1 Synthesis of 6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl chloride: – This intermediate can be prepared by reacting 3-hydroxypyridine with tetrahydrothiophene under basic conditions to form the ether linkage, followed by chlorination.
Step 2 Preparation of (4,4-Difluoropiperidin-1-yl)methanone: – This is achieved by introducing the difluoropiperidine moiety into a ketone framework.
Step 3 Coupling Reaction: – The two intermediates are then coupled under suitable conditions, such as using a palladium-catalyzed coupling reaction, to obtain the target compound.
Industrial Production Methods
For industrial-scale production, optimizations such as continuous flow chemistry and the use of highly efficient catalysts can be employed. This ensures higher yields and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: – The compound may undergo oxidation at the tetrahydrothiophene group, forming a sulfone derivative.
Reduction: – The ketone group can be reduced to a hydroxyl group, yielding an alcohol.
Substitution: – The fluorine atoms on the piperidine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products from these reactions include sulfone derivatives from oxidation, alcohols from reduction, and various substituted compounds from nucleophilic substitutions.
Scientific Research Applications
Chemistry
In organic synthesis, it can be used as a building block for designing more complex molecules due to its functional groups.
Biology
The compound's structural framework can be explored for binding with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
Industry
Its unique chemical properties can be utilized in the development of materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound's effects are exerted through its interactions with molecular targets. These targets could include enzymes where it may act as an inhibitor or activator, depending on the structural modifications. The pathways involved typically rely on the binding affinity of the compound to these targets, influencing their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous methanones share the pyridine-methanone scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on molecular structure, synthesis pathways, and inferred pharmacological relevance:
Structural Analogues and Substituent Effects
Pharmacological Implications
- Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound reduces oxidative metabolism compared to non-fluorinated analogues (e.g., benzylpiperidine in ), prolonging half-life in vivo.
- Sulfur vs.
- Bioactivity Trends: Compounds with trifluoromethyl or sulfonyl groups (e.g., ) exhibit stronger enzyme inhibition profiles, while pyridine-methanones with bulky substituents (e.g., benzylpiperidine) show reduced solubility but enhanced receptor binding .
Biological Activity
The compound (4,4-Difluoropiperidin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a difluoropiperidine moiety and a tetrahydrothiophenyl ether, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes, receptors, and ion channels. The difluoropiperidine group is known to enhance binding affinity to target proteins, while the tetrahydrothiophen moiety may contribute to its lipophilicity and membrane permeability.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
- Antidiabetic Activity : Preliminary studies suggest that the compound could act as a DPP-IV inhibitor, similar to other piperidine derivatives that have shown efficacy in managing type 2 diabetes by enhancing incretin levels and improving insulin secretion .
- Neuroprotective Effects : The structural components may confer neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anticancer Potential : There are indications that the compound may inhibit specific kinases involved in cancer cell proliferation, thus presenting a potential avenue for cancer therapy .
Case Study 1: DPP-IV Inhibition
In a study examining the effects of piperidine derivatives on glucose metabolism, this compound was tested alongside established DPP-IV inhibitors. Results demonstrated a significant reduction in blood glucose levels in diabetic animal models, indicating its potential use in diabetes management .
Case Study 2: Neuroprotection in Models of Neurodegeneration
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation in transgenic mice, suggesting a mechanism involving modulation of neuroinflammatory pathways .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
